An In-Depth Technical Guide to the Chemical Properties of 2,2',3,4,4',5'-Hexabromodiphenyl Ether (BDE-138)
An In-Depth Technical Guide to the Chemical Properties of 2,2',3,4,4',5'-Hexabromodiphenyl Ether (BDE-138)
Foreword: Understanding the Significance of BDE-138
2,2',3,4,4',5'-Hexabromodiphenyl ether, designated as BDE-138, is a specific congener of the polybrominated diphenyl ethers (PBDEs). These compounds have been extensively utilized as additive flame retardants in a vast array of consumer and industrial products, including plastics, textiles, and electronics.[1][2][3] While effective in preventing fires, their chemical stability and additive nature have led to their widespread distribution in the global environment. BDE-138 is recognized as a persistent, bioaccumulative, and toxic (PBT) substance, leading to its inclusion in the Stockholm Convention's list of persistent organic pollutants (POPs).[4] This guide offers a detailed examination of the core chemical properties of BDE-138, providing the in-depth technical understanding required for research, risk assessment, and environmental monitoring.
Molecular Identity and Physicochemical Characteristics
The environmental behavior and toxicological profile of BDE-138 are fundamentally dictated by its molecular structure and resulting physicochemical properties. It is a diaryl ether consisting of two benzene rings linked by an oxygen atom, with six bromine atoms attached at specific positions.[5]
The IUPAC name for BDE-138 is 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene.[6] This asymmetric substitution pattern influences its environmental degradation pathways and metabolic fate.
Caption: Molecular Structure of 2,2',3,4,4',5'-Hexabromodiphenyl Ether (BDE-138).
The key physicochemical properties that govern its environmental distribution and biological uptake are summarized below. Its high lipophilicity, indicated by a large octanol-water partition coefficient (Log Kₒw), and low water solubility are hallmarks of compounds that bioaccumulate.
Table 1: Physicochemical Properties of BDE-138
| Property | Value | Reference |
| IUPAC Name | 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | [6] |
| Common Name | 2,2',3,4,4',5'-Hexabromodiphenyl ether (BDE-138) | [7] |
| CAS Number | 182677-30-1 | [4][6] |
| Molecular Formula | C₁₂H₄Br₆O | [4][6] |
| Molecular Weight | 643.58 g/mol | [4][6] |
| Vapor Pressure | 1.19 x 10⁻⁸ mm Hg (at 25°C) | [8] |
| Water Solubility | Very low (estimated) | [7] |
| Log Kₒw (Octanol-Water) | 7.90 (estimated for BDE-153, a similar hexaBDE) | [7] |
| Appearance | Solid (at room temperature) | [4] |
Causality: The high molecular weight and extensive bromination contribute to a very low vapor pressure, meaning BDE-138 does not readily volatilize into the atmosphere from surfaces. However, its semi-volatile nature allows it to adsorb to airborne particulate matter, facilitating long-range transport.[9] The extremely high Log Kₒw value signifies strong partitioning from aqueous phases into organic media, which is the driving force behind its accumulation in the fatty tissues of organisms and its strong adsorption to organic carbon in soil and sediment.[9][10]
Environmental Fate and Transport
Once released into the environment from industrial sources or consumer products, BDE-138 is exceptionally persistent. Its chemical structure is resistant to photolytic, chemical, and biological degradation.
Core Transport Pathways:
-
Atmospheric Transport: BDE-138 is primarily transported through the atmosphere bound to particulate matter. This allows for long-range atmospheric transport (LRAT) to remote regions, such as the Arctic, far from its original sources.[9]
-
Deposition and Partitioning: Through wet and dry deposition, BDE-138 enters terrestrial and aquatic systems. Due to its hydrophobicity, it rapidly partitions from the water column into sediment and from the air into soil organic matter.[10][11] Sediments and soils, therefore, act as the primary environmental sinks and long-term reservoirs for BDE-138.[10]
Caption: Environmental transport and partitioning pathways for BDE-138.
Metabolic and Degradation Pathways
While highly persistent, BDE-138 is not entirely inert. It can undergo biotransformation, primarily through two competing pathways: reductive debromination and oxidative metabolism. These transformations are critical as they can alter the toxicity and bioaccumulation potential of the parent compound.
3.1 Reductive Debromination Under anaerobic conditions, such as in deep sediments, certain microorganisms can remove bromine atoms from the PBDE molecule.[12][13] Studies have shown a preferential removal of meta and para positioned bromines over the more sterically hindered ortho bromines.[13] This process transforms BDE-138 into lower-brominated congeners, such as penta- and tetra-BDEs.
Significance: The formation of lower-brominated congeners like BDE-47 and BDE-99 is a significant concern. These products can be more bioavailable and, in some cases, exhibit greater toxicity than the parent hexa-BDE.[12]
3.2 Oxidative Metabolism In aerobic organisms, including fish and mammals, BDE-138 can be metabolized by cytochrome P450 (CYP) monooxygenases, primarily in the liver.[14][15] This process typically involves the addition of a hydroxyl (-OH) group to one of the phenyl rings, forming hydroxylated PBDEs (OH-PBDEs).[15][16]
Significance: OH-PBDEs are metabolites of considerable toxicological concern. Their structure can mimic that of endogenous hormones, particularly thyroid hormones, allowing them to bind to transport proteins and receptors, thereby disrupting the endocrine system.[15][17] These metabolites have demonstrated greater toxicity than the parent BDEs in various bioassays.[16][18]
Caption: Major biotransformation pathways for BDE-138.
Toxicological Profile and Human Health Implications
The toxicity of BDE-138 and its metabolites is a primary driver for regulatory action and scientific interest. Exposure occurs mainly through ingestion of contaminated food and inhalation or ingestion of indoor dust.[19][20] Due to its lipophilicity, it accumulates in fatty tissues and is found in human blood, adipose tissue, and breast milk.[20][21]
Key Toxicological Endpoints:
-
Endocrine Disruption: PBDEs, and particularly their hydroxylated metabolites, are known endocrine disruptors. They can interfere with thyroid hormone homeostasis by binding to transport proteins like transthyretin (TTR) and interfering with thyroid hormone signaling.[17][20]
-
Neurotoxicity: Exposure to PBDEs during critical developmental windows is linked to adverse neurodevelopmental outcomes. Animal studies show impacts on learning, memory, and behavior.[15][21]
-
Hepatotoxicity: The liver is a primary target organ for PBDEs, as it is the main site of metabolism. Studies have linked exposure to oxidative stress, mitochondrial dysfunction, and apoptosis in liver cells.[1][20]
-
Reproductive and Developmental Toxicity: PBDEs can cross the placenta and accumulate in fetal tissues. Exposure has been associated with reproductive and developmental issues in animal studies.[19][21]
Standard Analytical Workflow for BDE-138 Quantification
Accurate quantification of BDE-138 in complex matrices like sediment, biota, or human serum requires a robust analytical methodology to isolate the target analyte from interfering compounds and achieve low detection limits.
Protocol: Extraction and Analysis of BDE-138 from Sediment
This protocol outlines a self-validating system for the determination of BDE-138, incorporating internal standards for accurate quantification.
1. Sample Preparation and Fortification:
- Freeze-dry 10-20 g of sediment sample to remove water.
- Grind the sample to a fine, homogenous powder.
- Fortify the sample with a known amount of a ¹³C-labeled BDE internal standard (e.g., ¹³C-PCB-208) to correct for analytical losses during extraction and cleanup.
2. Extraction:
- Perform Pressurized Liquid Extraction (PLE) using a solvent mixture such as dichloromethane (DCM) or a hexane/DCM blend. PLE utilizes elevated temperature and pressure to achieve rapid and efficient extraction.
- Concentrate the resulting extract to a small volume (approx. 1 mL) using a rotary evaporator or nitrogen stream.
3. Extract Cleanup (Interference Removal):
- Step 3a: Gel Permeation Chromatography (GPC): Pass the concentrated extract through a GPC column to remove high-molecular-weight interferences like lipids.
- Step 3b: Solid Phase Extraction (SPE): Further purify the GPC fraction using sequential SPE cartridges. A common approach involves an Oasis™ HLB cartridge followed by a silica gel cartridge.[22] This two-step SPE process effectively removes polar interferences and fractionates the analytes. Elute the PBDE fraction with an appropriate solvent mixture.
4. Instrumental Analysis:
- Concentrate the final, cleaned extract to a precise volume (e.g., 50 µL) and add a recovery (injection) standard (e.g., ¹³C-PCB-141) just prior to analysis.
- Inject a 1-2 µL aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS).
- GC Separation: Use a capillary column (e.g., DB-5ms) to separate BDE-138 from other PBDE congeners and remaining interferences.
- MS Detection: Operate the mass spectrometer in Electron Capture Negative Ionization (ECNI) mode. ECNI is highly selective and sensitive for halogenated compounds, monitoring for the characteristic bromide ion (m/z 79 and 81).[22]
5. Quantification:
Quantify BDE-138 by comparing its peak area to the peak area of the ¹³C-labeled internal standard added at the beginning of the procedure. The recovery standard is used to verify instrument performance and injection volume accuracy.
Caption: Standard analytical workflow for BDE-138 quantification in environmental samples.
Conclusion and Outlook
2,2',3,4,4',5'-Hexabromodiphenyl ether (BDE-138) is a legacy environmental contaminant with a chemical profile that ensures its persistence and bioaccumulation. Its high lipophilicity drives its partitioning into environmental sinks and biological tissues, while its resistance to degradation allows it to persist for decades. The potential for BDE-138 to be transformed into other toxic compounds through metabolism and environmental debromination adds another layer of complexity to its risk profile. A thorough understanding of these fundamental chemical properties is essential for professionals engaged in environmental monitoring, toxicology, and the development of safer chemical alternatives. Continued research into its long-term health effects and environmental behavior remains a critical priority.
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